

# Application Notes and Protocols: Pharmacokinetic Modeling of Desmethyl Lacosamide in Special Populations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Desmethyl Lacosamide*

Cat. No.: *B196003*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lacosamide is an antiepileptic drug used for the treatment of partial-onset seizures. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19, to its major metabolite, **O-desmethyl lacosamide** (ODL).<sup>[1]</sup> While **O-desmethyl lacosamide** is considered pharmacologically inactive, its plasma exposure can be significantly altered in special populations, particularly those with impaired renal function, as both lacosamide and its metabolites are primarily eliminated via the kidneys.<sup>[1]</sup>

Understanding the pharmacokinetic profile of **O-desmethyl lacosamide** is crucial for a comprehensive safety assessment of lacosamide, especially in populations where accumulation of metabolites could occur. These application notes provide an overview of the pharmacokinetic changes of **O-desmethyl lacosamide** in special populations and offer detailed protocols for its quantification and modeling.

## Data Presentation: Pharmacokinetics in Special Populations

The following tables summarize the known effects of renal and hepatic impairment on the pharmacokinetics of lacosamide and its O-desmethyl metabolite. While precise quantitative

data for **O-desmethyl lacosamide** are not extensively published, the qualitative impact is significant and warrants consideration.

Table 1: Pharmacokinetic Changes of **O-Desmethyl Lacosamide** (ODL) in Patients with Renal Impairment

| Population                     | Creatinine Clearance (CLcr) | Change in O-Desmethyl Lacosamide Exposure (AUC)                                         | Clinical Recommendation for Lacosamide                                                                               |
|--------------------------------|-----------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Healthy Subjects               | > 80 mL/min                 | Baseline                                                                                | No dose adjustment needed.                                                                                           |
| Mild Renal Impairment          | 50 to 80 mL/min             | Not specified, but likely increased.                                                    | No dose adjustment necessary. <a href="#">[2]</a>                                                                    |
| Moderate Renal Impairment      | 30 to 50 mL/min             | Several-fold increase.<br><a href="#">[3]</a>                                           | No dose adjustment necessary. <a href="#">[2]</a>                                                                    |
| Severe Renal Impairment        | ≤ 30 mL/min                 | Several-fold increase.<br><a href="#">[3]</a>                                           | Maximum recommended dose of 300 mg/day. <a href="#">[2]</a>                                                          |
| End-Stage Renal Disease (ESRD) | < 15 mL/min                 | Levels are increased and continuously rise without hemodialysis.<br><a href="#">[3]</a> | Maximum recommended dose of 300 mg/day; consider up to 50% supplemental dose after hemodialysis. <a href="#">[2]</a> |

Note: Specific quantitative values for the fold-increase in **O-desmethyl lacosamide** AUC are not consistently available in public literature but are described as a "several-fold increase" in regulatory documents.

Table 2: Pharmacokinetic Changes of Lacosamide (Parent Drug) in Special Populations

| Population                                    | Pharmacokinetic Parameter  | Change Compared to Healthy Subjects    |
|-----------------------------------------------|----------------------------|----------------------------------------|
| Mild Renal Impairment                         | AUC                        | ~25% increase[2]                       |
| Moderate Renal Impairment                     | AUC                        | ~25% increase[2]                       |
| Severe Renal Impairment                       | AUC                        | ~60% increase[2]                       |
| Moderate Hepatic Impairment<br>(Child-Pugh B) | AUC                        | ~50-60% increase[4]                    |
| Severe Hepatic Impairment<br>(Child-Pugh C)   | AUC                        | Not evaluated; use not recommended.[2] |
| Elderly (>65 years)                           | Dose-normalized AUC & Cmax | ~20% increase                          |

## Diagrams and Visualizations

### Metabolic Pathway of Lacosamide





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Impact of impaired renal function on the pharmacokinetics of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ema.europa.eu [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic Modeling of Desmethyl Lacosamide in Special Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196003#pharmacokinetic-modeling-of-desmethyl-lacosamide-in-special-populations]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)